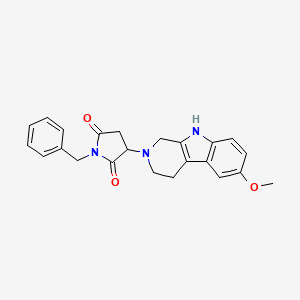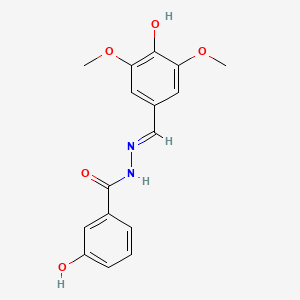![molecular formula C18H21BrN2O3S B6114465 1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B6114465.png)
1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of 1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound also inhibits the activity of various signaling pathways such as PI3K/Akt and MAPK/ERK, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine exhibits various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation and survival. Additionally, this compound also exhibits anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments is its potent cytotoxic effects against various cancer cell lines. Additionally, this compound exhibits a relatively low toxicity profile, making it a potential candidate for further development as an anticancer agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Furthermore, studies are needed to evaluate the efficacy and safety of this compound in vivo and to develop more effective delivery methods for this compound. Overall, the research on 1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine holds great promise for the development of novel anticancer and neuroprotective agents.
Métodos De Síntesis
The synthesis method of 1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the reaction of 1-(4-bromobenzyl)piperazine with 4-methoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide, and the product is obtained after purification through column chromatography. The yield of the product is typically around 60-70%, and the compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(4-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in the field of medicine. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROQWAQQGPHDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-biphenylylcarbonyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B6114395.png)
![N'-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]acetohydrazide](/img/structure/B6114407.png)
![N-{1-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6114412.png)
![N-(3,4-dimethylphenyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinamine](/img/structure/B6114417.png)

![1-{4-[4-(tetrahydro-3-thienyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6114440.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B6114448.png)

![2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6114477.png)

![ethyl 1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6114488.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6114508.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-(2-furylmethyl)ethanamine](/img/structure/B6114520.png)